molecular formula C9H12ClNO2 B2786369 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride CAS No. 2230911-95-0

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride

Cat. No.: B2786369
CAS No.: 2230911-95-0
M. Wt: 201.65
InChI Key: KOGYIXCYXBXAAY-UHFFFAOYSA-N
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Description

. Coumarins are a group of naturally occurring phenolic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with resorcinol and diethylamine, which react together to form the phenoxide anion and electrophilic diethylamine.

  • Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sodium carbonate in ethanol. The reaction mixture is heated to facilitate the formation of the desired compound.

  • Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the chromen-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it useful in biological studies.

  • Medicine: Its potential anticoagulant and anti-inflammatory properties have been explored for therapeutic applications.

  • Industry: It is used in the development of new materials and products with enhanced properties.

Comparison with Similar Compounds

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride is compared with other similar compounds, such as 3-(Bromoacetyl)coumarins and indole derivatives While these compounds share structural similarities, this compound is unique in its specific functional groups and biological activities

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Properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYIXCYXBXAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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